molecular formula C14H20ClNO2 B13219753 4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide

4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide

Cat. No.: B13219753
M. Wt: 269.77 g/mol
InChI Key: ZMAUVIQLJDXUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 3-methyl-5-(propan-2-yloxy)aniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and purification systems to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propionamide: Similar structure but with a propionamide group instead of a butanamide group.

Uniqueness

4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

4-chloro-N-(3-methyl-5-propan-2-yloxyphenyl)butanamide

InChI

InChI=1S/C14H20ClNO2/c1-10(2)18-13-8-11(3)7-12(9-13)16-14(17)5-4-6-15/h7-10H,4-6H2,1-3H3,(H,16,17)

InChI Key

ZMAUVIQLJDXUKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)NC(=O)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.